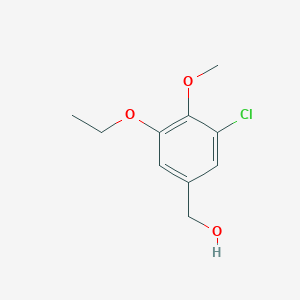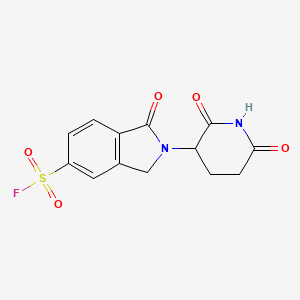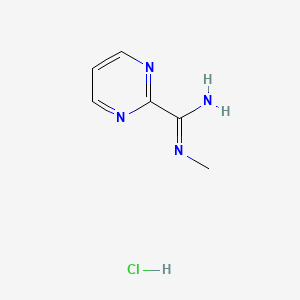
(3-Chloro-5-ethoxy-4-methoxyphenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Chloro-5-ethoxy-4-methoxyphenyl)methanol is an organic compound that belongs to the class of phenylmethanols It is characterized by the presence of a chloro, ethoxy, and methoxy group attached to a phenyl ring, along with a methanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-5-ethoxy-4-methoxyphenyl)methanol can be achieved through several synthetic routes. One common method involves the reaction of 3-chloro-5-ethoxy-4-methoxybenzaldehyde with a reducing agent such as sodium borohydride in an appropriate solvent like ethanol. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. This could include catalytic hydrogenation of the corresponding benzaldehyde using a palladium catalyst under controlled pressure and temperature conditions. The choice of solvent and reaction parameters would be optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: (3-Chloro-5-ethoxy-4-methoxyphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can lead to the formation of the corresponding hydrocarbon by removing the hydroxyl group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: 3-Chloro-5-ethoxy-4-methoxybenzaldehyde or 3-chloro-5-ethoxy-4-methoxybenzoic acid.
Reduction: 3-Chloro-5-ethoxy-4-methoxybenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(3-Chloro-5-ethoxy-4-methoxyphenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various industrial products.
Mecanismo De Acción
The mechanism of action of (3-Chloro-5-ethoxy-4-methoxyphenyl)methanol involves its interaction with specific molecular targets. The presence of the chloro, ethoxy, and methoxy groups allows it to engage in various chemical interactions, including hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to its observed biological effects. The exact molecular pathways involved are subject to ongoing research and may vary depending on the specific application.
Comparación Con Compuestos Similares
- (3-Chloro-4-methoxyphenyl)methanol
- (3-Chloro-5-ethoxyphenyl)methanol
- (4-Methoxyphenyl)methanol
Comparison: (3-Chloro-5-ethoxy-4-methoxyphenyl)methanol is unique due to the combination of its functional groups. The presence of both ethoxy and methoxy groups on the phenyl ring, along with the chloro substituent, imparts distinct chemical properties that differentiate it from similar compounds. These properties include variations in reactivity, solubility, and potential biological activity, making it a compound of interest for further study and application.
Propiedades
Fórmula molecular |
C10H13ClO3 |
|---|---|
Peso molecular |
216.66 g/mol |
Nombre IUPAC |
(3-chloro-5-ethoxy-4-methoxyphenyl)methanol |
InChI |
InChI=1S/C10H13ClO3/c1-3-14-9-5-7(6-12)4-8(11)10(9)13-2/h4-5,12H,3,6H2,1-2H3 |
Clave InChI |
PMWWLNNPCXKKHQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C(=CC(=C1)CO)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{4-[(Methylamino)methyl]phenoxy}ethan-1-olhydrochloride](/img/structure/B13596121.png)
![(2S)-2-amino-2-[5-(trifluoromethyl)pyridin-2-yl]ethan-1-ol](/img/structure/B13596123.png)






![2-[(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)oxy]acetic acid](/img/structure/B13596162.png)
![1-[1-(3-Fluoro-4-methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13596164.png)


